molecular formula C17H16ClFN2O3 B2381910 N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide CAS No. 1207050-04-1

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide

Cat. No. B2381910
CAS RN: 1207050-04-1
M. Wt: 350.77
InChI Key: ZPAKJSMEFNQVES-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide, also known as CMPO-FPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antibacterial Activity

The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide involves the reaction of precursors under Hantzsch thiazole synthesis conditions . Researchers have explored its antibacterial potential against pathogens such as Staphylococcus aureus and Chromobacterium violaceum. Understanding its mode of action and efficacy could contribute to novel antimicrobial strategies.

Thiazole Chemistry and Drug Development

Thiazole scaffolds play a crucial role in drug discovery. Many drugs, including antiretrovirals, antifungals, and antineoplastics, contain thiazole moieties. Investigating the pharmacological properties of N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide may reveal new avenues for drug development .

HIV Infection Treatment

Thiazole-based compounds have shown promise in treating HIV infections. By studying the interactions of this compound with viral targets, researchers can explore its potential as an antiretroviral agent .

Cancer Therapeutics

Thiazoles have been linked to cancer treatment. For instance, Darbufelone, a thiazole derivative, inhibits lung cancer cell growth. Investigating the effects of N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide on cancer cells could provide valuable insights .

Antioxidant Properties

Chlorine substitution in low molecular weight compounds can alter their biological activity. Researchers may explore the antioxidant potential of N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide, considering its chlorine content .

1,2,4-Triazole Synthesis

While not directly related to N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide, understanding its synthesis pathways can contribute to broader knowledge. For instance, 1,2,4-triazole-containing scaffolds have pharmacological significance, and researchers continually explore novel strategies for their synthesis .

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-(4-fluorophenoxy)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3/c1-11-2-5-13(10-15(11)18)21-17(23)16(22)20-8-9-24-14-6-3-12(19)4-7-14/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAKJSMEFNQVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide

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